molecular formula C14H8Cl2O2 B14642407 6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one CAS No. 54439-72-4

6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one

Cat. No.: B14642407
CAS No.: 54439-72-4
M. Wt: 279.1 g/mol
InChI Key: ZBNKRTWEAYWVGZ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of a base, such as pyridine, to yield the desired benzofuran compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced forms.

    Substitution: Various substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(4-fluorophenyl)-1-benzofuran-2(3H)-one
  • 6-Chloro-3-(4-methylphenyl)-1-benzofuran-2(3H)-one
  • 6-Chloro-3-(4-nitrophenyl)-1-benzofuran-2(3H)-one

Uniqueness

6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms in both the benzofuran and phenyl rings can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

54439-72-4

Molecular Formula

C14H8Cl2O2

Molecular Weight

279.1 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H8Cl2O2/c15-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)18-14(13)17/h1-7,13H

InChI Key

ZBNKRTWEAYWVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)Cl)OC2=O)Cl

Origin of Product

United States

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